REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C(OC(=O)[NH:14][CH2:15][CH2:16][CH2:17][C:18]([C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([O:26][CH3:27])[CH:21]=1)=O)(C)(C)C.[OH-].[Na+]>>[CH3:27][O:26][C:22]1[CH:21]=[C:20]([C:18]2[CH2:17][CH2:16][CH2:15][N:14]=2)[CH:25]=[CH:24][CH:23]=1 |f:2.3|
|
Name
|
|
Quantity
|
49.8 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
22.21 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCCC(=O)C1=CC(=CC=C1)OC)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 3.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Extract the reaction mixture with ether (5×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the combined organic layers over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain the crude product (15.43 g)
|
Type
|
CUSTOM
|
Details
|
Purify by flash chromatography [silica gel, 330 g, 0 to 30% gradient of (90:10:1 methylene chloride/methanol/concentrated ammonium hydroxide) in methylene chloride]
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C=1CCCN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.76 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |